(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

Description

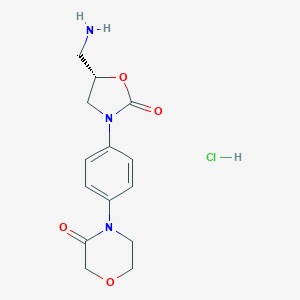

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride (CAS: 898543-06-1) is a chiral intermediate in the synthesis of rivaroxaban, a direct oral anticoagulant targeting Factor Xa . Structurally, it features an (S)-configured oxazolidinone core with an aminomethyl substituent at position 5, linked to a para-substituted phenyl ring and a morpholin-3-one moiety (Figure 1) .

Synthesis: The compound is synthesized via hydrazine hydrate-mediated deprotection of a dibenzylamine precursor, yielding an 81% isolated product after purification . Key spectral data include:

- ¹H-NMR (DMSO): δ 7.59 (d, J = 8.3 Hz, 2H), 4.62 (s, 1H), 2.91–2.73 (m, 2H) .

- ¹³C-NMR (DMSO): δ 166.0 (C=O), 154.5 (oxazolidinone), 136.9 (aromatic) .

Pharmacological Role: As a rivaroxaban precursor, its structural integrity is critical for the drug’s Factor Xa inhibitory activity .

Properties

IUPAC Name |

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMQDYQHNKXERQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581225 | |

| Record name | 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898543-06-1 | |

| Record name | 3-Morpholinone, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898543-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-((5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898543061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, with CAS Number 898543-06-1, is a compound of interest due to its potential biological activities, particularly in the context of its role as an intermediate in the synthesis of rivaroxaban, an anticoagulant. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C14H18ClN3O4

- Molecular Weight : 327.76 g/mol

- Melting Point : >276°C (dec.)

- Storage Conditions : Sealed in dry conditions at room temperature

The compound is a morpholinone derivative that exhibits biological activity through several mechanisms:

- Antibacterial Activity : The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis, akin to other oxazolidinone derivatives.

- Anticoagulant Role : As an intermediate in the synthesis of rivaroxaban, it contributes to the inhibition of Factor Xa in the coagulation cascade, thereby preventing thrombus formation.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of similar oxazolidinone derivatives. The following table summarizes findings related to their efficacy against common bacterial strains:

Case Studies

-

Study on Synthesis and Antibacterial Activity :

A study published in MDPI explored the synthesis of various oxazolidinone derivatives and their antibacterial activities. The synthesized compounds demonstrated varying degrees of effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The study highlighted that modifications to the oxazolidinone core could enhance antibacterial potency significantly . -

Rivaroxaban Synthesis :

As an intermediate in rivaroxaban production, this compound's role is critical in maintaining the efficacy of the final product as an anticoagulant. Rivaroxaban's mechanism involves selective inhibition of Factor Xa, which is crucial for blood coagulation processes .

Research Findings

Research indicates that compounds similar to this compound exhibit promising antibacterial properties. For instance:

- A series of oxazolidinones were tested for their ability to inhibit bacterial growth, with some derivatives showing MIC values as low as 1 µg/mL against resistant strains .

- The structural modifications on the morpholinone backbone significantly influenced the biological activity, suggesting that further research could optimize these compounds for better therapeutic outcomes.

Scientific Research Applications

Applications in Scientific Research

The applications of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that oxazolidinone derivatives exhibit antimicrobial properties. This compound's structural features may contribute to its efficacy against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Research

Oxazolidinones have been investigated for their potential in cancer therapy. The ability of this compound to inhibit protein synthesis in bacteria suggests that it may also affect tumor growth via similar mechanisms in cancer cells.

Neuropharmacology

The morpholine moiety is associated with neuroactive compounds. Studies may explore the effects of this compound on neurological disorders, potentially providing insights into new treatments for conditions like anxiety and depression.

Drug Development

Given its unique structure, this compound serves as a scaffold for the design of new drugs targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated various oxazolidinone derivatives, including this compound, revealing promising antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis showed that modifications on the oxazolidinone ring significantly influenced potency.

Case Study 2: Cancer Cell Line Testing

In vitro studies using cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction. The findings suggest a potential mechanism involving mitochondrial pathways, warranting further exploration in vivo.

Case Study 3: Neuroactive Compound Screening

Research conducted at a neuropharmacology lab evaluated the effects of morpholine derivatives on neurotransmitter systems. Results indicated that this compound modulates serotonin receptors, suggesting its potential role in treating mood disorders.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Using cheminformatics tools, similarity scores (0–1 scale) highlight key analogs (Table 1):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 168828-90-8 | 0.89 | Fluorine substituent on phenyl ring |

| (5R)-3-(3-Fluoro-4-(4-morpholinyl)phenyl)-5-hydroxymethyl-2-oxazolidione | 149524-42-5 | 0.87 | R-configuration; hydroxymethyl substituent |

| 4-(4-Aminophenyl)morpholin-3-one | 446292-04-2 | 1.00 | Lacks oxazolidinone and aminomethyl groups |

| (R)-4-(4-(5-(Chloromethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | 496031-57-3 | 0.69 | Chloromethyl substituent; R-configuration |

Table 1 : Structural analogs and similarity scores .

Preparation Methods

Stereoselective Synthesis via (S)-Epichlorohydrin

The use of (S)-epichlorohydrin as a chiral building block represents a cornerstone in the stereoselective synthesis of this compound. As detailed in patent CZ2012111A3, the process begins with the reaction of (S)-epichlorohydrin with ammonia and an aromatic aldehyde (e.g., 4-fluorophenylaldehyde) to form (S)-1-chloro-3-(((aryl)methylene)amino)propan-2-ol (Formula (S)-14). This intermediate undergoes nucleophilic substitution with alkyl 4-(3-oxomorpholin-4-yl)phenylcarbamate (Formula 15) under basic catalysis, yielding the key oxazolidinone intermediate (Formula (S)-9). Subsequent hydrolytic deprotection of the Schiff base moiety and acidification with hydrochloric acid furnishes the target hydrochloride salt.

Critical Reaction Parameters:

-

Temperature: 45–50°C for the substitution step.

-

Solvent: Isopropyl alcohol (IPA)/water mixture.

-

Base Catalyst: Triethylamine or DBU.

Perchlorate Intermediate Route

An alternative method disclosed in US11034683B2 employs 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one perchlorate (Formula-5) as a precursor. The amine intermediate (Formula-4a) is generated in situ by treating a phthalimide-protected precursor with aqueous methylamine in IPA. Subsequent protonation with perchloric acid yields the perchlorate salt, which is then converted to the hydrochloride via ion exchange.

Advantages of This Route:

-

Higher crystallinity of the perchlorate intermediate simplifies purification.

-

Ion exchange ensures minimal residual perchlorate in the final product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Both synthetic routes emphasize solvent selection to balance reactivity and solubility. For the (S)-epichlorohydrin route, IPA/water mixtures enhance the solubility of aromatic aldehydes while suppressing side reactions. In the perchlorate method, IPA alone facilitates efficient methylamine diffusion into the reaction medium, achieving >95% conversion at 50°C.

Catalytic Systems

The use of 1,8-diazabicycloundec-7-ene (DBU) in the substitution step accelerates the formation of the oxazolidinone ring, reducing reaction time from 24 hours to 8 hours compared to triethylamine.

Crystallization and Purification Strategies

Crystalline Form Characterization

The perchlorate intermediate (Formula-5) exhibits a distinct X-ray powder diffraction (XRPD) pattern with peaks at 2θ = 8.7°, 12.3°, and 17.5°, confirming its monoclinic crystal system. Differential scanning calorimetry (DSC) reveals an endothermic peak at 278°C (dec.), indicative of high thermal stability.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt is achieved by treating the free base with concentrated HCl in ethanol. The product precipitates as a white crystalline solid with a melting point >276°C (dec.) and water solubility of 184.9 g/L at 20°C.

Analytical and Spectroscopic Data

Spectroscopic Characterization

Purity and Enantiomeric Excess

HPLC analysis using a Chiralpak AD-H column confirms an enantiomeric excess (ee) of >99.5% for the (S)-configured product. Residual solvents are controlled to <0.1% (ICH Q3C guidelines).

Industrial-Scale Manufacturing Considerations

Q & A

Q. What are the established synthetic routes for (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, and what key reagents are involved?

The synthesis typically involves hydrazinolysis of a phthalimide-protected intermediate. For example, compound (12) (the free base form) is synthesized by refluxing the precursor (11) with 80% hydrazine hydrate in methanol, followed by silica gel column purification (eluent: CH₂Cl₂/MeOH/NH₃·H₂O = 80/20/1) to yield the product in 81% yield . The hydrochloride salt is then formed via standard acidification protocols, as indicated by its classification as a reference standard .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

- ¹H-NMR : Signals at δ 7.59 (d, J = 8.3 Hz, 2H) and δ 7.40 (d, J = 8.3 Hz, 2H) confirm the aromatic protons, while δ 4.62 (s, 1H) and δ 3.71 (s, 2H) correspond to morpholinone and oxazolidinone moieties .

- ¹³C-NMR : Peaks at δ 166.0 (carbonyl) and δ 154.5 (oxazolidinone) are diagnostic .

- HPLC-MS : Validates purity and molecular ion consistency, especially when using certified reference standards (e.g., MM3629.08) .

Q. How can researchers ensure the compound’s stability during storage and handling?

Store the hydrochloride salt at 2–8°C in airtight containers to prevent hygroscopic degradation. Analytical methods like stability-indicating HPLC (using protocols aligned with MM3629.08 standards) are recommended to monitor decomposition .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of the (S)-configured oxazolidinone during synthesis?

- Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) during purification.

- Asymmetric Catalysis : Explore palladium-catalyzed cross-coupling reactions to preserve stereochemistry, analogous to methods for related morpholinone derivatives .

- Mechanistic Control : Monitor reaction intermediates via in-situ FTIR to avoid racemization at the oxazolidinone stereocenter .

Q. How should researchers address contradictions in reported NMR data for structurally similar compounds?

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra, as hydrogen bonding in DMSO may shift NH/OH signals.

- Dynamic Processes : Variable-temperature NMR can resolve ambiguities caused by conformational exchange (e.g., morpholinone ring puckering) .

- Cross-Validation : Use X-ray crystallography (if crystals are obtainable) or computational modeling (DFT) to validate assignments .

Q. What methodologies are effective for studying the compound’s interactions with biological targets, such as enzymes or receptors?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics using immobilized target proteins.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of binding.

- Molecular Dynamics Simulations : Predict binding modes by leveraging structural analogs (e.g., aprepitant derivatives) as templates .

Q. How can researchers mitigate low yields during the hydrazinolysis step in the synthesis?

- Reagent Purity : Ensure hydrazine hydrate is freshly distilled to avoid oxidation byproducts.

- Reaction Time Optimization : Extend reflux beyond 1.5 hours if intermediates persist (monitor via TLC).

- Workup Modifications : Replace filtration with rotary evaporation under reduced pressure to recover product trapped in precipitates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.